Cas no 2247106-06-3 (4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride)

4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- EN300-6493345
- 4-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride
- 2247106-06-3
- 4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride
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- Inchi: 1S/C8H8BrFO4S/c1-13-5-14-7-4-6(9)2-3-8(7)15(10,11)12/h2-4H,5H2,1H3
- InChI Key: XYPQRQHPYIWKGA-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)OCOC)S(=O)(=O)F
Computed Properties
- Exact Mass: 297.93107g/mol
- Monoisotopic Mass: 297.93107g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61Ų
- XLogP3: 2.3
4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493345-10.0g |
4-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247106-06-3 | 10g |
$5590.0 | 2023-05-31 | ||
Enamine | EN300-6493345-2.5g |
4-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247106-06-3 | 2.5g |
$2548.0 | 2023-05-31 | ||
Enamine | EN300-6493345-1.0g |
4-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247106-06-3 | 1g |
$1299.0 | 2023-05-31 | ||
Enamine | EN300-6493345-5.0g |
4-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247106-06-3 | 5g |
$3770.0 | 2023-05-31 | ||
Enamine | EN300-6493345-0.1g |
4-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247106-06-3 | 0.1g |
$1144.0 | 2023-05-31 | ||
Enamine | EN300-6493345-0.5g |
4-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247106-06-3 | 0.5g |
$1247.0 | 2023-05-31 | ||
Enamine | EN300-6493345-0.05g |
4-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247106-06-3 | 0.05g |
$1091.0 | 2023-05-31 | ||
Enamine | EN300-6493345-0.25g |
4-bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride |
2247106-06-3 | 0.25g |
$1196.0 | 2023-05-31 |
4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Additional information on 4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride
Professional Introduction to 4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride (CAS No: 2247106-06-3)
4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride, identified by the CAS number 2247106-06-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of aryl sulfonates and features a bromine substituent along with methoxymethoxy groups, making it a versatile intermediate in synthetic chemistry. Its unique structural attributes have positioned it as a valuable building block for the development of novel therapeutic agents.
The bromine atom in 4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride serves as a reactive handle, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl scaffolds, which are prevalent in many biologically active molecules. The presence of the methoxymethoxy (dimethoxy) group at the 2-position introduces steric and electronic effects that can modulate reactivity and binding properties, making this compound particularly useful in medicinal chemistry.
In recent years, the demand for high-quality intermediates like 4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride has surged due to advancements in drug discovery methodologies. The compound's ability to serve as a precursor for sulfonamide-based drugs has been highlighted in several studies. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers have leveraged the reactivity of this compound to synthesize derivatives with enhanced pharmacological profiles.
One notable application of 4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating this compound into drug candidates, scientists aim to develop selective kinase inhibitors that can modulate these pathways effectively. Recent studies have demonstrated its utility in generating lead compounds that exhibit potent inhibitory activity against specific kinases while minimizing off-target effects.
The sulfonyl fluoride moiety in the molecule is particularly interesting from a synthetic perspective. Sulfonyl fluorides are known to be excellent leaving groups in nucleophilic substitution reactions, allowing for further derivatization into sulfonamides, sulfonates, or other functional groups. This feature has made 4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride a preferred choice for medicinal chemists seeking to introduce sulfonamide functionalities into their libraries.
From a computational chemistry standpoint, the electronic distribution and steric environment of 4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride have been extensively studied. Molecular modeling studies suggest that the dimethoxy group at the 2-position exerts a significant electron-donating effect, which can influence the reactivity of the aromatic ring and the sulfonyl fluoride group. These insights have guided chemists in designing more efficient synthetic routes and predicting the behavior of derived compounds.
The pharmaceutical industry has also recognized the potential of 4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride as a key intermediate for developing next-generation therapeutics. Researchers are exploring its use in synthesizing small-molecule inhibitors for neurological disorders, where precise modulation of biological targets is essential. The compound's structural features make it an attractive candidate for generating molecules with improved solubility, bioavailability, and target engagement.
In conclusion, 4-Bromo-2-(methoxymethoxy)benzene-1-sulfonyl fluoride (CAS No: 2247106-06-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes and reactivity profile have positioned it as a cornerstone intermediate in drug discovery efforts targeting various diseases. As research continues to uncover new applications and synthetic strategies involving this compound, its importance is expected to grow further, solidifying its role as a critical tool in modern medicinal chemistry.
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